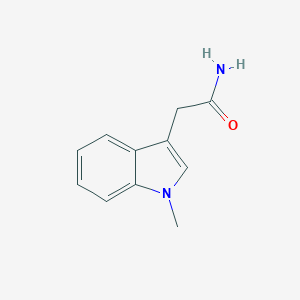

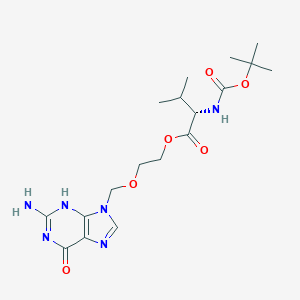

2-(1-Methyl-1H-indol-3-yl)acetamide

Übersicht

Beschreibung

The compound "2-(1-Methyl-1H-indol-3-yl)acetamide" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Indole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antioxidant properties.

Synthesis Analysis

The synthesis of indole acetamide derivatives has been explored in several studies. A method for creating unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives involves regioselective Friedel-Crafts alkylation, yielding products with high efficiency and up to 94% yield . Another approach for synthesizing indole acetamide derivatives, specifically N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, uses dry dichloromethane and various reagents, resulting in good yields . These methods demonstrate the versatility and efficiency of synthesizing indole acetamide derivatives, which could be applicable to the synthesis of "2-(1-Methyl-1H-indol-3-yl)acetamide".

Molecular Structure Analysis

Molecular docking and geometrical optimization studies have been conducted on indole acetamide derivatives to understand their interaction with biological targets. For instance, the anti-inflammatory activity of an indole acetamide derivative was confirmed through in silico modeling targeting cyclooxygenase domains . Density functional theory calculations have been used to optimize the geometry and analyze the vibrational properties of these compounds, ensuring that the optimized structures are not in an excited state . These studies are crucial for understanding the molecular structure and potential biological interactions of "2-(1-Methyl-1H-indol-3-yl)acetamide".

Chemical Reactions Analysis

Indole acetamide derivatives have been shown to participate in various chemical reactions. For example, the synthesis of pseudo-peptide molecules derived from 2-amino-2-(1H-indole-2-yl) acetamides involves spectroscopic characterization and evaluation of their chemical, electronic, and optical properties . Another study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction, which were then evaluated for their antioxidant activity . These reactions highlight the chemical reactivity and potential for diverse biological activities of indole acetamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives have been characterized using various spectroscopic techniques. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was confirmed by IR and MS spectroscopy, and the products' characteristic peaks were assigned . The biological activity of a tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, was characterized spectroscopically, and its structure was confirmed by NMR and X-ray crystallography . These characterizations are essential for understanding the properties of "2-(1-Methyl-1H-indol-3-yl)acetamide" and its potential as a biologically active molecule.

Wissenschaftliche Forschungsanwendungen

Biological Effects and Synthesis Pathways

The research on acetamide derivatives, including 2-(1-Methyl-1H-indol-3-yl)acetamide, highlights their significant commercial importance due to their biological consequences upon exposure. A review on the toxicology of acetamide derivatives discusses the varied biological responses among these chemicals, reflecting on both their biological activity and potential usage in various applications. This includes a comprehensive evaluation of the environmental toxicology of these materials, indicating a broadened understanding over the years (Kennedy, 2001).

Pharmacological Activities

Recent investigations into the chemical diversity and pharmacological activities of acetamide derivatives, including indole and quinoline as possible therapeutic candidates, have demonstrated their significance. These studies aim to design new derivatives with improved safety and efficacy, enhancing life quality through their biological and industrial applications. The synthesis and activities of these derivatives provide comprehensive information regarding pharmacologically interesting compounds of diverse composition (Al-Ostoot et al., 2021).

Indole Synthesis Classification

The classification and review of indole synthesis methods, including the development of new strategies for the preparation of indoles, provide a foundational understanding for synthesizing compounds like 2-(1-Methyl-1H-indol-3-yl)acetamide. This review offers a comprehensive framework for classifying indole syntheses, facilitating the discovery of historical and contemporary approaches to indole construction, and underscores the importance of such methodologies in advancing the field of organic chemistry (Taber & Tirunahari, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUCCWRSRUINHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571956 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-1H-indol-3-yl)acetamide | |

CAS RN |

150114-41-3 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)